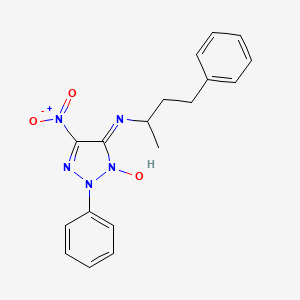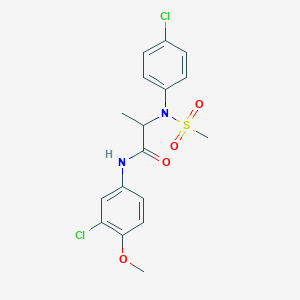
N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Overview
Description
N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide, also known as MNPAO, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide has shown potential as a research tool due to its ability to selectively bind to and inhibit the activity of certain enzymes. Specifically, N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which can have implications for the treatment of various psychiatric disorders such as depression and anxiety.
Mechanism of Action
N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide works by binding to the active site of MAO-A and irreversibly inhibiting its activity. This inhibition leads to an accumulation of neurotransmitters in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide are largely related to its ability to inhibit MAO-A activity. This can lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, which can have various effects on behavior and mood. Additionally, N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide has been shown to have antioxidant properties, which may have implications for the treatment of various oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide in lab experiments is its ability to selectively inhibit MAO-A activity, which can be useful for studying the role of this enzyme in various physiological processes. However, one limitation of using N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide is its irreversible inhibition of MAO-A, which can make it difficult to study the effects of transient changes in MAO-A activity.
Future Directions
There are several potential future directions for research involving N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide. One area of interest is the development of N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide analogs with improved selectivity and potency for MAO-A inhibition. Additionally, N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide may have potential applications in the treatment of various psychiatric and neurological disorders, and further research is needed to explore these possibilities. Finally, N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide's antioxidant properties may have implications for the treatment of various oxidative stress-related disorders, and further research is needed to explore these potential therapeutic applications.
properties
IUPAC Name |
3-hydroxy-5-nitro-2-phenyl-N-(4-phenylbutan-2-yl)triazol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-14(12-13-15-8-4-2-5-9-15)19-17-18(23(25)26)20-21(22(17)24)16-10-6-3-7-11-16/h2-11,14,24H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCXAIMXEAEFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N=C2C(=NN(N2O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4187802.png)
![N-(2-cyanophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4187810.png)

![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4187818.png)
![2-[(2-furylmethyl)amino]-N-(2-phenylethyl)-2-thioxoacetamide](/img/structure/B4187826.png)

![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B4187837.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4187839.png)

![3-methoxy-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B4187846.png)
![N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4187851.png)
![1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4187875.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4187883.png)